N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole-4-carboxamide core substituted with a phenyl group at the 2-position and a cyclopentyl group via the carboxamide nitrogen. The ethyl linker attached to the carboxamide nitrogen further connects to a pyrazole ring bearing a pyridin-4-yl group at the 3-position.
Properties
IUPAC Name |
N-cyclopentyl-2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c32-24(23-18-26-31(28-23)21-8-2-1-3-9-21)30(20-6-4-5-7-20)17-16-29-15-12-22(27-29)19-10-13-25-14-11-19/h1-3,8-15,18,20H,4-7,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLBGEGLECNOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a triazole ring and a pyridine moiety. Its molecular formula is CHNO, and its molecular weight is approximately 392.46 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines.
Case Study: MCF-7 Cell Line
In an evaluation of its effects on the MCF-7 breast cancer cell line, the compound showed an IC value of approximately 0.65 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . Flow cytometry analysis revealed that it induced apoptosis by increasing caspase-3 activity, leading to cell cycle arrest at the G1 phase .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via caspase activation |
| HCT-116 | 0.78 | Cell cycle arrest and apoptosis |
Antioxidant Activity
In addition to its anticancer properties, the compound has shown promising antioxidant activity. DPPH radical scavenging assays indicated that it effectively neutralizes free radicals, which may contribute to its overall therapeutic potential .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. The results suggest strong interactions with proteins involved in cancer progression and survival pathways.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Caspase-3 | -9.5 |
| Bcl-2 | -8.7 |
| EGFR | -8.1 |
Comparison with Similar Compounds
Key Structural Differences
The following table highlights structural variations between the target compound and analogs from the provided evidence:
Implications of Structural Variations
Substituent Position and Bioactivity: The target compound’s pyridin-4-yl group (vs. pyridin-2-yl in ) may alter binding orientation in receptors sensitive to nitrogen positioning.
Linker Flexibility and Heterocyclic Moieties :
- The ethyl linker in the target compound and may confer rigidity compared to the propyl linker in , affecting conformational adaptability during target engagement.
- The pyrido-pyrimidine-dione in introduces hydrogen-bonding capabilities absent in the pyrazole-based analogs, which could influence solubility or target affinity.
Hypothetical Pharmacokinetic and Physicochemical Properties
While direct experimental data (e.g., IC₅₀, logP) are unavailable in the provided evidence, structural trends suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
